3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
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Overview
Description
3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and industrial applications.
Preparation Methods
The synthesis of 3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate quinoline derivatives under controlled conditions, followed by methylation and cyclization reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, introducing various functional groups such as halogens or nitro groups.
Scientific Research Applications
3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can be compared with other quinoline derivatives such as:
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Known for its use in organic synthesis and material science.
6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone: Utilized in the synthesis of pharmaceuticals and advanced materials.
4,6-Dinitro-1,1,3,3,5-pentamethylindane: Exhibits unique chemical properties and is used in specialized industrial applications.
These comparisons highlight the unique structural and functional properties of 3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
918646-31-8 |
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Molecular Formula |
C23H24N2O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3,3,4,4,6-pentamethyl-1-quinolin-3-ylquinolin-2-one |
InChI |
InChI=1S/C23H24N2O/c1-15-10-11-20-18(12-15)22(2,3)23(4,5)21(26)25(20)17-13-16-8-6-7-9-19(16)24-14-17/h6-14H,1-5H3 |
InChI Key |
AWOZVXZIOSXYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C(C2(C)C)(C)C)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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